molecular formula C12H12N2O B11810548 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile

Cat. No.: B11810548
M. Wt: 200.24 g/mol
InChI Key: AWSCKMVNRFCQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-toluidine with ethyl cyanoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile serves as a valuable building block in organic synthesis. It is utilized in the formation of various derivatives through reactions such as:

  • Nucleophilic addition : The carbonitrile group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.
  • Cyclization reactions : The compound can participate in cyclization to produce more complex heterocycles, which are crucial in drug development.

The versatility of this compound in synthetic pathways highlights its importance in creating novel chemical entities with potential biological activity.

Medicinal Chemistry

The biological activity of this compound has been a focus of research, particularly regarding its interaction with various biological targets. Preliminary studies suggest that it may bind to specific enzymes or receptors, potentially altering their activity. This interaction has implications for therapeutic applications, especially in the following areas:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, similar compounds have been tested against human cancer cell lines, showing varying degrees of cytotoxicity .
  • Antimicrobial Activity : The compound's derivatives have also been screened for antimicrobial properties against multi-drug resistant pathogens. Although some compounds showed limited activity, this area remains an active field of study .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy as a pharmaceutical agent. Research has demonstrated that slight modifications to the molecular structure can significantly influence biological activity. For example:

Compound NameStructural FeaturesBiological Activity
4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrileSimilar structure with p-tolyl substituentDifferent reactivity patterns
Pyrrolidine-2,5-dionesShares pyrrolidine core but features different functional groupsDiverse chemical properties
2-Amino-1-aryl-5-oxo-pyrrole derivativesContains a pyrrole ring instead of pyrrolidineVarying reactivity due to ring structure

This table illustrates how minor variations can lead to significant differences in chemical behavior and biological activity.

Case Studies and Experimental Findings

Several case studies have explored the applications and effectiveness of this compound:

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of various pyrrolidine derivatives, this compound was tested against A549 lung adenocarcinoma cells. The results indicated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .

Case Study 2: Synthetic Applications

Research demonstrated that this compound could be synthesized through the reaction of o-toluidine with suitable nitrile compounds under controlled conditions. This method not only confirmed the compound's structural integrity but also optimized reaction conditions for higher yields, emphasizing its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s oxo and carbonitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group, an o-tolyl group, and a carbonitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Biological Activity

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The carbonitrile group is known for its electrophilic characteristics, which can facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, the structure of this compound has been associated with antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for similar pyrrolidine derivatives .

Anticancer Activity

Research has demonstrated the potential anticancer properties of pyrrolidine derivatives. In particular, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated that these compounds inhibited bacterial growth effectively, with significant activity observed against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

In another research effort, a series of pyrrolidine derivatives were tested for their cytotoxicity against human tumor cell lines. The findings suggested that modifications in the side groups significantly influenced the anticancer activity, highlighting the importance of structural characteristics in determining biological effects .

Data Table: Biological Activity Summary

Biological Activity Observed Effect MIC (mg/mL) Cell Lines Tested
AntibacterialInhibition of growth0.0039 - 0.025S. aureus, E. coli
AnticancerCytotoxicitynM - μMA549, MCF7

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(2-methylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)14-7-10(6-13)12(15)8-14/h2-5,10H,7-8H2,1H3

InChI Key

AWSCKMVNRFCQAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(C(=O)C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.